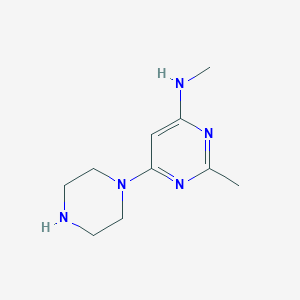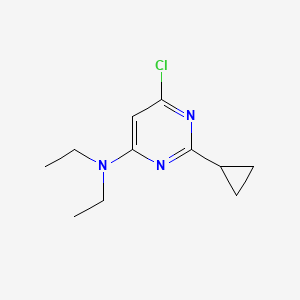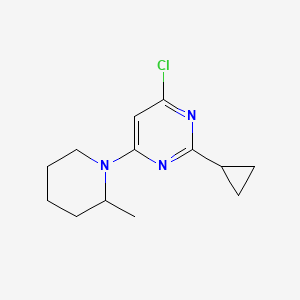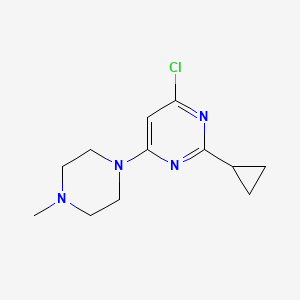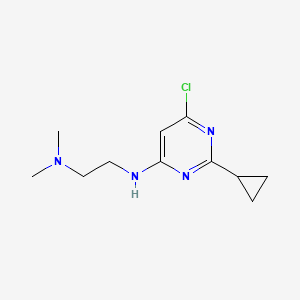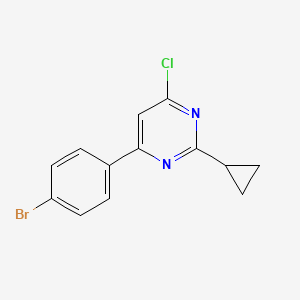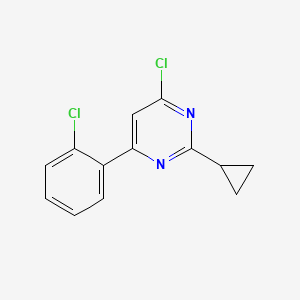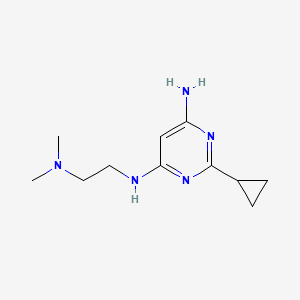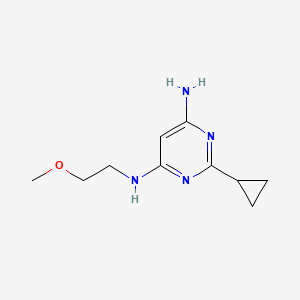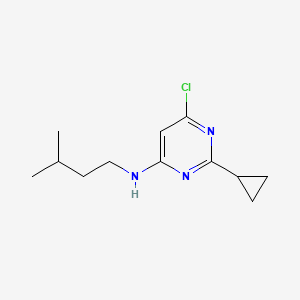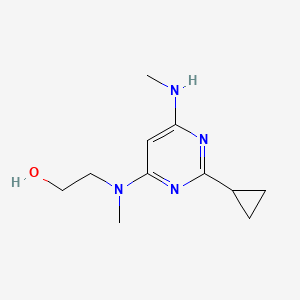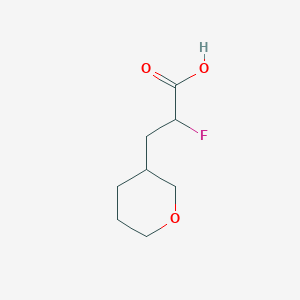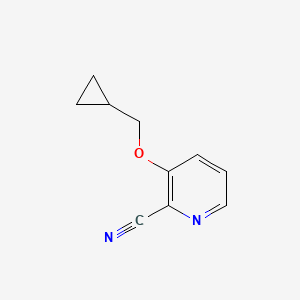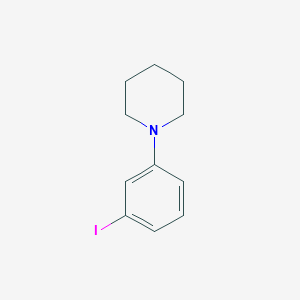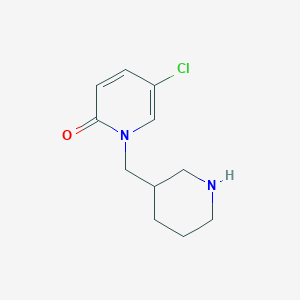
5-chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one
Vue d'ensemble
Description
5-Chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one, also known as 5-chloro-3-methylpyridin-2-one, is an organochlorine compound that has been used in a variety of scientific research applications. This compound is a colorless solid that is slightly soluble in water, and is commonly used in drug synthesis, analytical chemistry, and biochemistry. It has been found to have several biochemical and physiological effects, and is often used as a catalyst in various lab experiments.
Applications De Recherche Scientifique
Selective Serotonin Receptor Agonists
Research on derivatives of pyridinemethylamine, including compounds structurally related to "5-chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one," has shown promise in the development of selective serotonin (5-HT1A) receptor agonists. These compounds have demonstrated potential in oral bioavailability and potent, long-lasting agonist activity, indicating their potential use in antidepressant therapies. The modification of these molecules, such as incorporating fluorine atoms, has been found to enhance their oral activity and affinity for 5-HT1A receptors, showing marked antidepressant potential in animal models (Vacher et al., 1999).
Synthesis of Pyridine Derivatives
The synthesis of related pyridine derivatives, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, highlights the importance of these compounds as intermediates in pharmaceutical synthesis. These methods typically involve chlorination and condensation reactions, demonstrating the utility of such compounds in the synthesis of more complex molecules, including potential therapeutic agents (Shen Li, 2012).
Spectroscopic and Quantum Mechanical Studies
Investigations into the spectroscopic properties and quantum mechanical studies of similar compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, provide insight into their electronic structures and potential reactivity. These studies involve advanced techniques such as FT-IR, NMR, and UV spectroscopy, along with quantum chemical methods, to understand the molecular properties that influence their biological activity and chemical reactivity (Devi et al., 2020).
Analgesic Potential in Neuropathic Pain
Compounds structurally related to "5-chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one" have shown significant analgesic potential in models of chronic nociceptive and neuropathic pain. High-efficacy 5-HT1A receptor activation by these compounds has been associated with long-term analgesia and a curative-like action on pathological pain, offering insights into their potential therapeutic applications in pain management (Colpaert et al., 2004).
Propriétés
IUPAC Name |
5-chloro-1-(piperidin-3-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9/h3-4,8-9,13H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRCRHMVCIQRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



